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molecular formula C7H7BrClNO2 B573975 2-(5-Bromopyridin-2-YL)acetic acid hydrochloride CAS No. 192642-96-9

2-(5-Bromopyridin-2-YL)acetic acid hydrochloride

Cat. No. B573975
M. Wt: 252.492
InChI Key: UKCMZTWJKONCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842324B2

Procedure details

5-(5-Bromopyridin-2(1H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (example 42f) (3.55 g, 11.87 mmol) was suspended in conc. HCl (55 mL) and refluxed for 3 h. The solution was concentrated under reduced pressure and a residue was triturated with EtOH to provide white crystals that were filtered off and washed with EtOH (2.34 g, 78%). 1H NMR (400 MHz, dMSO): δ 3.81 (s, 2H), 7.44-7.46 (d, 1H), 8.12-8.15 (dd, 1H), 8.70-8.71 (d, 1H), 11.30 (bs, 1H); MS+H (218).
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[C:8]2C(=O)OC(C)(C)[O:10][C:9]2=[O:17])[NH:6][CH:7]=1.[ClH:18]>>[ClH:18].[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:17])=[O:10])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.55 g
Type
reactant
Smiles
BrC=1C=CC(NC1)=C1C(OC(OC1=O)(C)C)=O
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
a residue was triturated with EtOH
CUSTOM
Type
CUSTOM
Details
to provide white crystals that
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with EtOH (2.34 g, 78%)

Outcomes

Product
Name
Type
Smiles
Cl.BrC=1C=CC(=NC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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